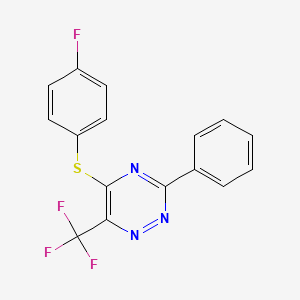

4-氟苯基 3-苯基-6-(三氟甲基)-1,2,4-三嗪-5-基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

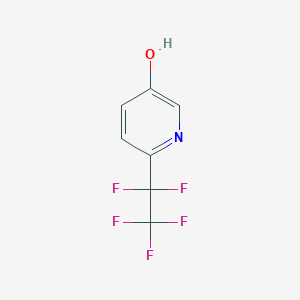

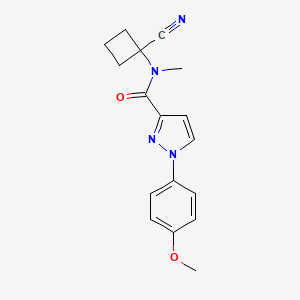

The compound "4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide" is a fluorinated triazine derivative. Fluorinated compounds are of significant interest due to their unique properties and applications in various fields, including drug discovery. The presence of fluorine atoms in a molecule can greatly influence its biological activity, stability, and membrane permeability .

Synthesis Analysis

The synthesis of fluorinated triazines is not directly described in the provided papers. However, the synthesis of related fluorine/phosphorus-substituted triazines has been achieved through reactions such as Wittig's reaction, followed by various transformations including alkylation and oxidation . Similarly, the preparation of aryl imidazolyl sulfides and sulfones, which are structurally related to triazines, involves the displacement of fluoride and subsequent oxidation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations are common techniques used to analyze the molecular structure of fluorinated compounds. For instance, Density Functional Theory (DFT) has been employed to obtain molecular structural parameters and vibrational frequencies of related compounds . Such techniques could be used to analyze the molecular structure of "4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide" to predict its reactivity and properties.

Chemical Reactions Analysis

The reactivity of fluorinated triazines can be inferred from related compounds. For example, phenylsulfur trifluorides have been used as deoxofluorinating agents, converting various functional groups to fluorinated analogs with high yields and stereoselectivity . Similarly, fluoromethylated products have been synthesized using electrophilic monofluoromethylating reagents . These reactions highlight the potential reactivity of fluorinated triazines in forming new bonds and introducing fluorine atoms into organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated triazines can be quite diverse. For example, the stability of sulfenic acids derived from triazines has been studied, revealing that they can form stable crystalline solids with specific intermolecular hydrogen bonding patterns . The introduction of fluorine atoms often leads to increased thermal stability and resistance to hydrolysis . Additionally, the antimicrobial activity of fluorinated triazines has been evaluated, with some compounds showing significant activity against bacteria and fungi . The presence of fluorine can also enhance the antioxidant properties of compounds, as seen in fluorine-substituted α-aminophosphonic acids .

科学研究应用

合成和生物活性

4-氟苯基 3-苯基-6-(三氟甲基)-1,2,4-三嗪-5-基硫醚及其衍生物主要因其合成和潜在的生物活性而受到研究。这些化合物已通过各种化学反应合成,并对其生物学特性进行了测试。例如:

- 软体动物杀灭剂:某些衍生物已被评估对导致血吸虫病的蜗牛的软体动物杀灭活性 (Al-Romaizan、Makki 和 Abdel-Rahman,2014)。

- 抗菌剂:一些含氟衍生物已显示出作为抗菌剂的希望,其中特定化合物对各种细菌菌株表现出显着的活性 (Holla、Bhat 和 Shetty,2003)。

- 抗菌性能:已合成并评估了带有三嗪-3-基部分的新型氟代氨基杂环化合物,以了解其抗菌活性。同时含有硝基和氟元素的化合物表现出高活性 (Bawazir 和 Abdel-Rahman,2018)。

药理潜力

这些化合物还因其潜在的药理应用而被探索,包括:

- 抗 HIV 和抗癌活性:某些氟代 1,2,4-三嗪酮已作为潜在的抗 HIV-1 和 CDK2 抑制剂进行测试,一些化合物在抗 HIV 活性和 CDK2 抑制方面都显示出有希望的结果,表明潜在的双重抗 HIV 和抗癌特性 (Makki、Abdel-Rahman 和 Khan,2014)。

- 抗真菌活性:已合成并表现出良好至中等的抗真菌活性,含有 1,2,4-三嗪部分的新型全氟杂双环氮系统 (Ali,2018)。

自旋转变和分子性质

这些化合物还因其独特的物理性质而受到研究:

- 自旋转变:1-苯基-3-三氟甲基-1,4-二氢苯并[e][1,2,4]三嗪-4-基表现出独特的自旋转变,使其成为磁性材料领域的一个有趣的研究课题 (Constantinides 等,2014)。

未来方向

The future directions for research on this compound would likely depend on its intended application. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in biological models. If it’s being studied for its chemical properties, future research might focus on exploring its reactivity under various conditions .

属性

IUPAC Name |

5-(4-fluorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F4N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZCWSCZEXZRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F4N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)